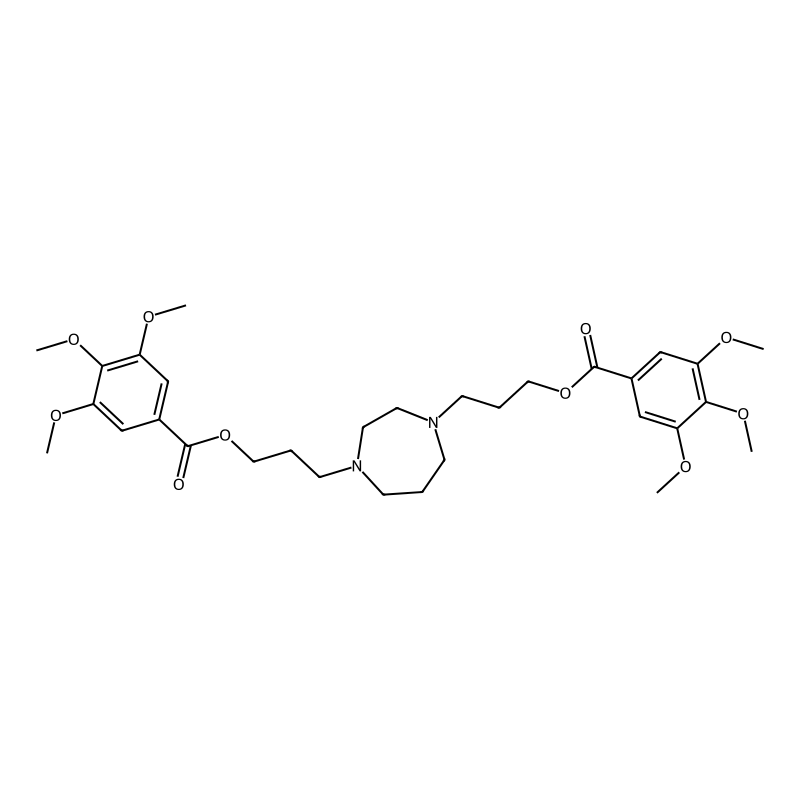

Dilazep

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Dilazep is a coronary and cerebral vasodilator that functions as a potent inhibitor of adenosine reuptake, primarily through the equilibrative nucleoside transporter 1 (ENT1). By blocking this transporter, Dilazep increases the extracellular concentration of adenosine, which in turn modulates key physiological processes such as vasodilation and platelet aggregation. This mechanism makes it a critical tool for research in cardiovascular diseases, ischemia, and purinergic signaling. For laboratory use, it is typically supplied as Dilazep dihydrochloride, a water-soluble salt, ensuring ease of handling and preparation for aqueous experimental systems.

While Dilazep and Dipyridamole are both classified as adenosine uptake inhibitors, they are not functionally interchangeable in research settings. Dipyridamole exhibits a dual mechanism, also acting as a non-selective phosphodiesterase (PDE) inhibitor, which complicates the interpretation of experimental results by affecting intracellular cAMP and cGMP levels independently of adenosine transport. Dilazep's action is more specific to adenosine reuptake inhibition. Furthermore, studies have demonstrated significant differences in their potency for inhibiting nucleoside transporters, with Dilazep showing higher potency for ENT1. This mechanistic and potency distinction is critical, as substituting one for the other can lead to non-reproducible data, particularly in studies focused on purinergic signaling, specific transporter subtypes, or where PDE inhibition would be a confounding variable.

References

- [1] Dipyridamole. Wikipedia.

- [2] Kim, H. H., & Liao, J. K. (2008). Translational therapeutics of dipyridamole. Arteriosclerosis, thrombosis, and vascular biology, 28(3_suppl), s39-s42.

- [3] Lin, S., & Fagan, S. C. (2009). The role of dipyridamole in preventing recurrent stroke. Current treatment options in cardiovascular medicine, 11(3), 223-231.

- [4] Plagemann, P. G., & Woffendin, C. (1988). Potentiation of the antiplatelet action of adenosine in whole blood by dipyridamole or dilazep and the cAMP phosphodiesterase inhibitor, RA 233. Thrombosis research, 52(2), 139-150.

- [5] Molina-Arcas, M., et al. (2013). Dipyridamole analogues as pharmacological inhibitors of equilibrative nucleoside transporters. Identification of novel potent and selective inhibitors of the adenosine transporter function of human equilibrative nucleoside transporter 4 (hENT4). Molecular pharmacology, 83(2), 481-492.

Superior Potency and Selectivity for Equilibrative Nucleoside Transporter 1 (ENT1)

Dilazep demonstrates significantly higher potency for the primary adenosine transporter, ENT1, compared to the common substitute Dipyridamole. In comparative studies, Dilazep exhibited an inhibition constant (Ki) for hENT1 of 19 nM, whereas Dipyridamole's Ki was 48 nM. Furthermore, Dilazep shows substantially greater selectivity for ENT1 over ENT2 (Ki = 134 µM) than Dipyridamole (Ki = 6.2 µM), resulting in a selectivity ratio of over 7000-fold for Dilazep versus approximately 130-fold for Dipyridamole. Another study reported IC50 values of 17.5 nM for ENT1 and 8,800 nM for ENT2, confirming its high selectivity.

| Evidence Dimension | Inhibition Constant (Ki) for hENT1 |

| Target Compound Data | 19 nM |

| Comparator Or Baseline | Dipyridamole: 48 nM |

| Quantified Difference | 2.5x more potent |

| Conditions | Human Equilibrative Nucleoside Transporter 1 (hENT1) inhibition assay. |

For researchers needing to specifically and potently inhibit ENT1 with minimal off-target effects on ENT2, Dilazep provides a more precise and powerful tool than Dipyridamole.

Enhanced Aqueous Solubility for Simplified Experimental Handling

A key practical advantage of Dilazep, particularly in its dihydrochloride salt form, is its high water solubility. Technical datasheets specify a solubility of 10 mg/mL in water, equivalent to approximately 14.76 mM. This contrasts with Dipyridamole, which is practically insoluble in water and requires organic solvents like DMSO for stock solution preparation. One source explicitly notes that among several adenosine uptake inhibitors, 'only Dilazep is water soluble and no solubility aiding organic solvent is needed for preparing an aqueous solution'.

| Evidence Dimension | Aqueous Solubility |

| Target Compound Data | 10 mg/mL in H2O |

| Comparator Or Baseline | Dipyridamole: Practically insoluble in water |

| Quantified Difference | Qualitatively superior for aqueous systems |

| Conditions | Standard laboratory conditions for solution preparation. |

This simplifies protocol design, eliminates potential artifacts from organic solvents in sensitive cell-based assays, and reduces preparation time, making it a more process-friendly choice for aqueous experimental systems.

Potentiation of Anti-Platelet Aggregation at Lower Concentrations than Dipyridamole

In studies of whole blood, the ability of adenosine to inhibit platelet aggregation is unmasked by nucleoside transport inhibitors. A direct comparison showed that Dilazep was effective at a lower concentration than Dipyridamole in this context. Specifically, 1 µM of Dilazep was sufficient to inhibit the erythrocytic nucleoside transport system and reveal the anti-aggregatory action of adenosine. In contrast, a 10-fold higher concentration of Dipyridamole (10 µM) was required to achieve the same effect in the same experimental system.

| Evidence Dimension | Effective Concentration for Unmasking Adenosine's Anti-Aggregatory Effect |

| Target Compound Data | 1 µM |

| Comparator Or Baseline | Dipyridamole: 10 µM |

| Quantified Difference | 10x more potent in this assay |

| Conditions | Inhibition of erythrocytic nucleoside transport in human whole blood to enable adenosine-mediated inhibition of ADP-induced platelet aggregation. |

This indicates that Dilazep is a more potent agent for studying adenosine-mediated platelet effects, allowing researchers to use lower concentrations, which minimizes the risk of off-target effects and improves the specificity of the experiment.

High-Specificity Probing of ENT1-Mediated Nucleoside Transport

Due to its superior potency and >7000-fold selectivity for ENT1 over ENT2, Dilazep is the indicated tool for experiments designed to isolate the function of the ENT1 transporter. This is critical in cancer or virology research where different cell types may express varying levels of ENT1 and ENT2, and transporter-specific effects on nucleoside analog drug uptake are being investigated.

Solvent-Free Cellular Assays in Purinergic Signaling Research

The high aqueous solubility of Dilazep dihydrochloride makes it the preferred choice for cell-based assays where the introduction of organic solvents like DMSO (required for Dipyridamole) is a known confounding factor. This applies to studies in immunology, neuroscience, and cardiovascular cell biology where cellular responses can be sensitive to solvent artifacts.

Investigating Adenosine-Dependent Platelet Function without PDE Inhibition

Researchers aiming to study the specific role of extracellular adenosine and its transport in modulating platelet aggregation should select Dilazep over Dipyridamole. Dilazep's more potent effect at blocking adenosine uptake without the confounding factor of phosphodiesterase (PDE) inhibition allows for a cleaner interpretation of results related to the adenosine signaling axis in thrombosis and hemostasis models.

References

- [1] Molina-Arcas, M., et al. (2013). Dipyridamole analogues as pharmacological inhibitors of equilibrative nucleoside transporters. Identification of novel potent and selective inhibitors of the adenosine transporter function of human equilibrative nucleoside transporter 4 (hENT4). Molecular pharmacology, 83(2), 481-492.

- [3] Plagemann, P. G., & Woffendin, C. (1988). Potentiation of the antiplatelet action of adenosine in whole blood by dipyridamole or dilazep and the cAMP phosphodiesterase inhibitor, RA 233. Thrombosis research, 52(2), 139-150.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

ATC Code

C01 - Cardiac therapy

C01D - Vasodilators used in cardiac diseases

C01DX - Other vasodilators used in cardiac diseases

C01DX10 - Dilazep

KEGG Target based Classification of Drugs

Solute carrier family

SLC29

SLC29A1 (ENT1) [HSA:2030] [KO:K15014]

Pictograms

Irritant

Other CAS

20153-98-4

Wikipedia

Dates

Serum IgA/C3 and glomerular C3 staining predict severity of IgA nephropathy

Yukihiko Kawasaki, Ryo Maeda, Shinichiro Ohara, Kazuhide Suyama, Mitsuaki HosoyaPMID: 29178575 DOI: 10.1111/ped.13461

Abstract

The aim of this study was to determine whether serum immunoglobulin A/complement factor 3 (IgA/C3) ratio and glomerular C3 staining predict outcome in IgA nephropathy.We collected data for 44 IgA nephropathy children treated with multi-drug combination therapy. The children were retrospectively divided into four groups based on serum IgA/C3 ratio and glomerular C3 staining: group A, IgA/C3 ratio >2.68 (median) and glomerular C3 staining ≥2.0, n = 9; group B, IgA/C3 ratio >2.68 and glomerular C3 staining <2.0, n = 7; group C, IgA/C3 ratio <2.68 and glomerular C3 staining ≥2.0, n = 7; and group D, IgA/C3 ratio <2.68 and glomerular C3 staining <2.0, n = 21. Clinical features; pathology at the first and second renal biopsy and at the latest follow up; and prognosis were analyzed for the four groups.

At the most recent follow up, urinary protein excretion, incidence of hematuria, and serum creatinine in group A were all higher than in group D. At the second biopsy, crescent absence/presence ratio; mesangial hypercellularity, segmental glomerulosclerosis or adhesion, endocapillary hypercellularity, and tubular atrophy/interstitial fibrosis as well as crescents and global glomerulosclerosis (MESTCG) score; and clonicity index in group A were higher than in group D. All patients in group D had normal urine, and the prevalence of persistent nephropathy in group A was higher than in group D.

Serum IgA/C3 ratio and glomerular C3 staining can predict outcome in IgA nephropathy.

Targeting the equilibrative nucleoside transporter ENT1 in Huntington disease

Xavier Guitart, Yijuang Chern, Sergi FerréPMID: 28179589 DOI: 10.18632/oncotarget.15111

Abstract

Nerve Protective Effect of Asiaticoside against Ischemia-Hypoxia in Cultured Rat Cortex Neurons

Tao Sun, Bin Liu, Peng LiPMID: 26447863 DOI: 10.12659/MSM.894024

Abstract

Asiaticoside is one of the main functional components of the natural plant Centella asiatica urban. Studies have reported it has several functions such as anti-depression and nerve cell protection. Asiaticoside can reduce the cerebral infarct size in acute focal cerebral ischemia in a mouse model and asiatic acid glycosides can significantly improve neurobehavioral scores. Currently, there is a lack of understanding of asiaticoside in regard to its neural protective mechanism in cerebral ischemia. This study aimed to solve this problem by using an ischemia-hypoxia cell model in vitro.An in vitro ischemia hypoxia cell model was successfully established by primary cultured newborn rat cortical neurons. After being treated by asiaticoside for 24 h, cell survival rate, lactate dehydrogenase release quantity, and B-cell lymphoma gene-2 (BCL-2), Bax, and caspase-3 protein expressions was detected.

After 10 nmol/L or 100 nmol/L of asiaticoside were given to the cells, cell survival rate increased significantly and presented concentration dependence. Asiaticoside can reduce lactate dehydrogenase release. Lactate dehydrogenase release in model cells is gradually reduced with the increase of asiaticoside concentration. The lactate dehydrogenase release in asiaticoside 10 nmol/L group, asiaticoside 100 nmol/L group and ischemia hypoxia group were 26.75±1.05, 22.36±2.87 and 52.35±5.46%, respectively (p<0.05). It was also found that asiaticoside could modulate the expression of apoptotic factors, including bcl-2, Bax, and caspase-3.

Asiaticoside helps to protect in vitro ischemia hypoxia neurons. This nerve cell protection may be mediated by the BCL-2 protein.

Mechanisms of gemcitabine oral absorption as determined by in situ intestinal perfusions in mice

Brian R Thompson, Yongjun Hu, David E SmithPMID: 31207211 DOI: 10.1016/j.bcp.2019.06.013

Abstract

Gemcitabine is a widely used chemotherapeutic drug that is administered via intravenous infusion due to a low oral bioavailability of only 10%. This low oral bioavailability is believed to be the result of gemcitabine's low intestinal permeability and oral absorption, followed by significant presystemic metabolism. In the present study, we sought to define the mechanisms of gemcitabine intestinal permeability, the potential for saturation of intestinal uptake, and the transporter(s) responsible for mediating the oral absorption of drug using in situ single-pass intestinal perfusions in mice. Concentration-dependent studies were performed for gemcitabine over 0.5-2000 μM, along with studies of 5 μM gemcitabine in a sodium-containing buffer ± thymidine (which can inhibit concentrative (i.e., CNT1 and CNT3) and equilibrative (i.e., ENT1 and ENT2) nucleoside transporters) or dilazep (which can inhibit ENT1 and ENT2), or in a sodium-free buffer (which can inhibit CNT1 and CNT3). Our findings demonstrated that gemcitabine was, in fact, a high-permeability drug in the intestine at low concentrations, that jejunal uptake of gemcitabine was saturable and mediated almost exclusively by nucleoside transporters, and that jejunal flux was mediated by both high-affinity, low-capacity (K= 27.4 µM, V

= 3.6 pmol/cm

/s) and low-affinity, high-capacity (K

= 700 µM, V

= 35.9 pmol/cm

/s) transport systems. Thus, CNTs and ENTs at the apical membrane allow for gemcitabine uptake from the lumen to enterocyte, whereas ENTs at the basolateral membrane allow for gemcitabine efflux from the enterocyte to portal venous blood.

Thermodynamics and kinetics of inhibitor binding to human equilibrative nucleoside transporter subtype-1

Shahid Rehan, Yashwanth Ashok, Rahul Nanekar, Veli-Pekka JaakolaPMID: 26428002 DOI: 10.1016/j.bcp.2015.09.019

Abstract

Many nucleoside transport inhibitors are in clinical use as anti-cancer, vasodilator and cardioprotective drugs. However, little is known about the binding energetics of these inhibitors to nucleoside transporters (NTs) due to their low endogenous expression levels and difficulties in the biophysical characterization of purified protein with ligands. Here, we present kinetics and thermodynamic analyses of inhibitor binding to the human equilibrative nucleoside transporter-1 (hENT1), also known as SLC29A1. Using a radioligand binding assay, we obtained equilibrium binding and kinetic rate constants of well-known NT inhibitors--[(3)H]nitrobenzylmercaptopurine ribonucleoside ([(3)H]NBMPR), dilazep, and dipyridamole--and the native permeant, adenosine, to hENT1. We observed that the equilibrium binding affinities for all inhibitors decreased whereas, the kinetic rate constants increased with increasing temperature. Furthermore, we found that binding is enthalpy driven and thus, an exothermic reaction, implying that the transporter does not discriminate between its inhibitors and substrates thermodynamically. This predominantly enthalpy-driven binding by four chemically distinct ligands suggests that the transporter may not tolerate diversity in the type of interactions that lead to high affinity binding. Consistent with this, the measured activation energy of [(3)H]NBMPR association was relatively large (20 kcal mol(-1)) suggesting a conformational change upon inhibitor binding. For all three inhibitors the enthalpy (ΔH°) and entropy (ΔS°) contributions to the reaction energetics were determined by van't Hoff analysis to be roughly similar (25-75% ΔG°). Gains in enthalpy with increasing polar surface area of inhibitors suggest that the binding is favored by electrostatic or polar interactions between the ligands and the transporter.Affinity, binding kinetics and functional characterization of draflazine analogues for human equilibrative nucleoside transporter 1 (SLC29A1)

Anna Vlachodimou, Konstantina Konstantinopoulou, Adriaan P IJzerman, Laura H HeitmanPMID: 31830468 DOI: 10.1016/j.bcp.2019.113747

Abstract

In the last decade it has been recapitulated that receptor-ligand binding kinetics is a relevant additional parameter in drug discovery to improve in vivo drug efficacy and safety. The equilibrative nucleoside transporter-1 (ENT1, SLC29A1) is an important drug target, as transporter inhibition is a potential treatment of ischemic heart disease, stroke, and cancer. Currently, two non-selective ENT1 inhibitors (dilazep and dipyridamole) are on the market as vasodilators. However, their binding kinetics are unknown; moreover, novel, more effective and selective inhibitors are still needed. Hence, this study focused on the incorporation of binding kinetics for finding new and improved ENT1 inhibitors. We developed a radioligand competition association assay to determine the binding kinetics of ENT1 inhibitors with four chemical scaffolds (including dilazep and dipyridamole). The kinetic parameters were compared to the affinities obtained from a radioligand displacement assay. Three of the scaffolds presented high affinities with relatively fast dissociation kinetics, yielding short to moderate residence times (RTs) at the protein (1-44 min). While compounds from the fourth scaffold, i.e. draflazine analogues, also had high affinity, they displayed significantly longer RTs, with one analogue (4) having a RT of over 10 h. Finally, a label-free assay was used to evaluate the impact of divergent ENT1 inhibitor binding kinetics in a functional assay. It was shown that the potency of compound 4 increased with longer incubation times, which was not observed for draflazine, supporting the importance of long RT for increased target-occupancy and effect. In conclusion, our research shows that high affinity ENT1 inhibitors show a large variation in residence times at this transport protein. As a consequence, incorporation of binding kinetic parameters adds to the design criteria and may thus result in a different lead compound selection. Taken together, this kinetic approach could inspire future drug discovery in the field of ENT1 and membrane transport proteins in general.Resistance factors for the treatment of immunoglobulin A nephropathy with diffuse mesangial proliferation

Yukihiko Kawasaki, Kazuhide Suyama, Kyohei Miyazaki, Shuto Kanno, Atsushi Ono, Yuichi Suzuki, Masatoki Sato, Koichi Hashimoto, Mitsuaki HosoyaPMID: 24646214 DOI: 10.1111/nep.12232

Abstract

Some patients with severe immunoglobulin A nephropathy (IgAN) are resistant to multi-drug combination therapy; however, there have been few reports on the risk factors for non-responsiveness to treatment for severe IgAN. We, therefore, evaluated the risk factors for non-responsiveness to treatment in cases of severe IgAN.We collected data on 44 children who had been diagnosed with IgAN with diffuse mesangial proliferation and treated with multi-drug combination therapy. The children were divided into two groups based on the prognosis at the latest follow-up. Group 1 consisted of 30 children with normal urine and nine children with minor urinary abnormalities and Group 2 consisted of four children with persistent nephropathy and one child with renal insufficiency. The clinical, laboratory, and pathological findings for both groups were analyzed.

The age at the onset in Group 2 was higher than that in Group 1. C3 deposits and high chronicity index values at the first renal biopsy were more frequently found in Group 2 than in Group 1 patients. IgA deposits, serum IgA and myeloid-related protein (MRP) 8/14 levels, and glomerular and interstitial MRP8+CD68+ scores at the second biopsy were all higher in Group 2 than in Group 1 patients.

Our results, although based on only a small number of patients in a retrospective study, suggest that age, presence of C3 deposits and interstitial changes at the onset, and persistent renal inflammatory activation may be risk factors for non-responsiveness to treatment for IgAN with diffuse mesangial proliferation.

Dilazep analogues for the study of equilibrative nucleoside transporters 1 and 2 (ENT1 and ENT2)

Hilaire Playa, Timothy A Lewis, Amal Ting, Byung-Chul Suh, Benito Muñoz, Robert Matuza, Brent J Passer, Stuart L Schreiber, John K BuolamwiniPMID: 25454272 DOI: 10.1016/j.bmcl.2014.10.026

Abstract

As ENT inhibitors including dilazep have shown efficacy improving oHSV1 targeted oncolytic cancer therapy, a series of dilazep analogues was synthesized and biologically evaluated to examine both ENT1 and ENT2 inhibition. The central diamine core, alkyl chains, ester linkage and substituents on the phenyl ring were all varied. Compounds were screened against ENT1 and ENT2 using a radio-ligand cell-based assay. Dilazep and analogues with minor structural changes are potent and selective ENT1 inhibitors. No selective ENT2 inhibitors were found, although some analogues were more potent against ENT2 than the parent dilazep.Dilazep synergistically reactivates latent HIV-1 in latently infected cells

Hanxian Zeng, Sijie Liu, Pengfei Wang, Xiying Qu, Haiyan Ji, Xiaohui Wang, Xiaoli Zhu, Zhishuo Song, Xinyi Yang, Zhongjun Ma, Huanzhang ZhuPMID: 25091947 DOI: 10.1007/s11033-014-3662-z

Abstract

The long-lived latently infected cells persist in spite of prolonged highly active anti-retroviral therapy and present a major barrier to a cure of human immunodeficiency virus type 1 (HIV-1) infection. Elimination of this reservoir requires reactivation of the latent virus. None of the current agents can safely and effectively reactivate latent HIV-1 reservoirs. Dilazep, a nucleoside transport inhibitor, is used to treat ischemic dysfunction. However, little is known about the effect of dilazep in inducing HIV expression in latently infected cells. Using the Jurkat T cell model of HIV-1 latency, we found that dilazep effectively reactivates latent HIV-1 gene expression in a dose manner. We observed that dilazep synergistically reactivated latent HIV-1 transcription with valproic acid. We also found that dilazep activates viral latency without inducing cell surface activation markers CD25 and CD69 activation. In summary, dilazep, alone or in combination with VPA, could be useful in future eradication strategies.Explore Compound Types